5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core with a 4-methoxynaphthalen-1-ylmethylidene substituent at the 5-position. This structure combines the planar aromatic naphthalene system with the hydrogen-bonding capacity of the diazinane trione moiety, making it a candidate for studies in medicinal chemistry, particularly in anticancer and enzyme-targeting applications.
Properties
IUPAC Name |
5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-13-7-6-9(10-4-2-3-5-11(10)13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJIJGZYBHIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with a suitable diazinane derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H12N2O4
- Molecular Weight : 296.28 g/mol
- CAS Number : 690652-20-1
The structure features a diazinane core linked to a methoxynaphthalene moiety, which contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of diazinane compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's analogs have shown promising results in inhibiting the growth of human cancer cell lines such as:
- DAN-G (pancreatic cancer)
- A-427 (lung cancer)
- LCLC-103H (non-small cell lung cancer)
- SISO (cervical cancer)
- RT-4 (bladder cancer)
In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative activity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of telomerase activity, which is crucial for cancer cell proliferation .
Antimicrobial Properties
Another area of research involves the antimicrobial properties of this compound. Studies have indicated that some diazinane derivatives exhibit significant antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anti-inflammatory Effects
Emerging research suggests that the compound may also possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Compounds with similar structures have been shown to reduce inflammatory markers in vitro, suggesting that 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione could be further investigated for therapeutic applications in inflammatory conditions.
Organic Electronics
The unique electronic properties of 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione make it a candidate for applications in organic electronics. Its potential use as an organic semiconductor can be explored in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of naphthalene derivatives can enhance charge transport properties due to their planar structure and π-conjugation.
Photochemical Applications
Due to its ability to absorb light effectively, this compound may find applications in photochemical processes. It could be utilized as a photosensitizer in photodynamic therapy (PDT), where light activation leads to localized production of reactive oxygen species that can kill cancer cells.
Case Studies and Research Findings
Several studies have documented the effects and applications of 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione:
Mechanism of Action
The mechanism of action of 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with various enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Methoxy groups (e.g., ) increase electron density, altering solubility and π-π stacking interactions.
- N-Substitution: Methylation at N1 and N3 (e.g., ) reduces hydrogen-bond donor capacity, impacting interactions with biological targets like enzymes or receptors.
Cytotoxic Activity Against Glioblastoma Cells
In LN-229 glioblastoma cells:
- VA33: Exhibited cytotoxic effects with an IC₅₀ of ~15 µM at 72 hours, attributed to its planar anthraquinone moiety intercalating with DNA or inhibiting topoisomerases .
- However, the absence of electron-withdrawing groups (e.g., ketones in VA33) might reduce DNA-binding affinity.
Biological Activity
The compound 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 340.396 g/mol
- Density : 1.37 g/cm³
- Boiling Point : 511.8ºC at 760 mmHg
- IUPAC Name : (5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Structural Representation
The compound features a methoxynaphthalene moiety linked via a methylene bridge to a diazinane core, which is further substituted with keto groups. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione exhibit significant antimicrobial properties. For instance:
- A study on thiazole derivatives demonstrated that many compounds showed moderate to excellent antimicrobial activity against various bacterial strains .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes or receptors within biological systems. The mechanism of action may involve:
- Enzyme Binding : The compound may inhibit enzyme activity by occupying the active site or altering the enzyme's conformation.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest potential cytotoxic effects against cancer cell lines. The mechanism could involve inducing apoptosis or disrupting cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various synthesized compounds similar to 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione . The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | S. aureus | 20 |
| 5c | P. aeruginosa | 18 |
These findings suggest that the compound exhibits promising antimicrobial properties that warrant further investigation .
Case Study 2: Cytotoxicity Assessment
In vitro studies on cancer cell lines revealed that the compound could induce cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 35 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a notable anticancer potential .
The proposed mechanism of action for 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves:
- Enzyme Inhibition : Binding to active sites of target enzymes.
- Receptor Modulation : Altering receptor functions that regulate cell signaling.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Q & A
Q. How can AI-driven platforms enhance reproducibility in synthetic protocols?
- Methodology : Integrate robotic synthesis platforms with AI tools (e.g., ChemOS) for real-time reaction monitoring. Use natural language processing (NLP) to extract experimental parameters from literature (e.g., reagent ratios, catalyst loadings) and generate standardized protocols. Validate via round-robin testing across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
